3,9-Dibromoperylene serves as a key intermediate in the synthesis of rubrene, another organic molecule with valuable properties. Rubrene is a red pigment used in organic light-emitting diodes (OLEDs) due to its efficient fluorescence []. Studies have explored using heat or specific solvents like acetonitrile to activate 3,9-Dibromoperylene for this transformation.
The fluorescence properties of 3,9-Dibromoperylene can be used to measure the viscosity of liquids. Researchers have compared the fluorescence anisotropy decay of 3,9-Dibromoperylene to perylene (a similar molecule) in solutions with varying viscosity. The results showed a strong correlation between the fluorescence decay time and the viscosity of the surrounding medium []. This suggests 3,9-Dibromoperylene has the potential to be a valuable tool for studying viscosity in different environments.
3,9-Dibromoperylene is a brominated derivative of perylene, a polycyclic aromatic hydrocarbon known for its unique electronic properties and potential applications in organic electronics and photonics. The molecular formula of 3,9-dibromoperylene is CHBr, and it features two bromine atoms located at the 3 and 9 positions of the perylene framework. This compound exhibits distinct physical and chemical properties due to the presence of the bromine substituents, which can influence its reactivity, solubility, and electronic characteristics .
The synthesis of 3,9-dibromoperylene typically involves bromination of perylene. Common methods include:
3,9-Dibromoperylene has several applications:
Interaction studies involving 3,9-dibromoperylene often focus on its photophysical properties. Research indicates that it can effectively transfer energy to other molecules, enhancing fluorescence efficiency. This property is particularly relevant in designing materials for optoelectronic applications where energy transfer is crucial .
Several compounds share structural similarities with 3,9-dibromoperylene. Key comparisons include:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Perylene | No halogen substituents | High stability and strong fluorescence |
| 1,7-Dibromoperylene | Bromine at different positions | Different photophysical properties due to position |
| 3,10-Dibromoperylene | Bromine at alternative positions | Varying reactivity and potential applications |
| Perylene Diimide | Contains imide functional groups | Enhanced solubility and potential for electronic applications |
These compounds illustrate the diversity within the perylene family while highlighting the unique characteristics imparted by specific substitutions like those found in 3,9-dibromoperylene.
3,9-Dibromoperylene belongs to the class of dibrominated perylenes, distinguished by bromine substitution at the peri positions (3 and 9) of the perylene core. This contrasts with other regioisomers, such as 1,7-dibromoperylene (bay-substituted) and 3,10-dibromoperylene (peri-substituted). The peri-substitution pattern minimizes steric hindrance between adjacent rings while introducing electron-withdrawing effects that influence electronic properties.
PAHs like perylene are pivotal in materials science due to their π-conjugated systems, enabling applications in organic semiconductors, solar cells, and fluorescent probes. 3,9-Dibromoperylene enhances this versatility by serving as a precursor for further functionalization:
Direct bromination of the perylene core constitutes the fundamental approach for producing dibrominated derivatives. The process involves electrophilic aromatic substitution, where bromine acts as the electrophile attacking the electron-rich perylene aromatic system [1] [2]. Under mild reaction conditions, perylene derivatives undergo bromination in dichloromethane at room temperature, demonstrating remarkable facility compared to conventional high-temperature methods [3].
The bromination mechanism proceeds through multiple pathways depending on reaction conditions. When employing elemental bromine in organic solvents, the reaction demonstrates high selectivity toward bay positions of the perylene core [1]. The facility of bromination varies significantly based on the aggregation propensities of the starting materials, with less aggregated compounds showing enhanced reactivity [1] [2]. This dependency on aggregation behavior reflects the accessibility of the aromatic positions to the brominating agent.
Temperature control plays a critical role in determining reaction outcomes. At elevated temperatures around 85°C in sulfuric acid media, dibromination proceeds efficiently with mixture of bromine and iodine, yielding 1,7-dibromoperylene derivatives in substantial quantities [4]. The use of strong acid conditions enhances the electrophilic character of the brominating species, facilitating substitution at positions that would otherwise remain unreactive under neutral conditions.
Reaction time optimization proves essential for achieving desired bromination patterns. Shorter reaction times at controlled temperatures favor monobromination, while extended exposure promotes dibromination [1]. The balance between mono- and dibrominated products can be precisely controlled through careful manipulation of bromine equivalents and reaction duration.
The regioselectivity of perylene bromination represents a fundamental challenge in synthetic chemistry, with bay positions (1,6- and 1,7-) generally preferred over ortho positions (2,5,8,11) [5] [6]. Bay position bromination occurs preferentially due to electronic and steric factors that govern the approach of electrophilic species to the perylene core [5].
The distinction between 1,6- and 1,7-regioisomers emerges as a critical consideration in synthetic planning. Research demonstrates that 1,7-dibromoperylene derivatives exhibit distinct chemical behaviors compared to their 1,6-isomers [7]. The 1,6-dibromo derivatives show more efficient bis-substitution reactions, while 1,7-dibromo compounds undergo predominant mono-debromination under similar conditions [7].
Electronic effects governing regioselectivity relate to the electron density distribution across the perylene core. Quantum mechanical calculations reveal that bay positions possess higher electron densities compared to ortho positions, making them more susceptible to electrophilic attack [8]. The molecular orbital analysis shows that the highest occupied molecular orbital has significant coefficients at bay positions, explaining the observed regioselectivity.
Directing group effects can influence regioselectivity patterns when substituents are already present on the perylene core. Electron-donating groups at specific positions can direct subsequent bromination to adjacent sites through resonance and inductive effects [6]. This principle enables rational design of substitution patterns for complex perylene derivatives.
Solvent effects contribute significantly to regioselectivity outcomes. Polar protic solvents tend to favor bay position substitution through stabilization of intermediate species, while nonpolar solvents may lead to different selectivity patterns [5]. The choice of solvent therefore represents a strategic variable in controlling regioselectivity.
Bulky imide substituents play a transformative role in perylene derivative synthesis by dramatically enhancing solubility and modifying self-assembly properties [9] [10]. These substituents serve multiple functions: they prevent aggregation through steric hindrance, improve solubility in organic solvents, and provide handles for further functionalization [9].
The introduction of bulky groups requires specialized synthetic methodologies. Base-assisted imidization using n-butyllithium as a strong base increases the reactivity of bulky amine derivatives, enabling successful imidization under mild conditions [9] [10]. This methodology represents a significant advancement over traditional high-temperature imidization procedures that often fail with sterically demanding substrates.
Mechanistic investigations reveal that bulky imide substituents proceed through isoimide intermediates during synthesis [10]. The isoimide formation occurs readily under basic conditions, followed by rearrangement to the thermodynamically favored imide upon aqueous workup [10]. This two-step mechanism enables successful incorporation of substituents that would otherwise be incompatible with direct imidization.
The choice of bulky substituent profoundly affects final product properties. Ortho,ortho-diaryl and ortho,ortho-dialkynylaniline derivatives provide optimal steric protection while maintaining synthetic accessibility [9] [10]. These substituents create a shielding environment around the perylene core that prevents close π-π interactions in the solid state.
Solubility enhancement achieved through bulky substituents enables processing in common organic solvents. Compounds that would otherwise be completely insoluble become readily soluble in chlorinated solvents, alcohols, and aromatic hydrocarbons [10]. This solubility improvement facilitates purification, characterization, and application development.
Solvent-mediated crystallization represents a powerful tool for controlling the solid-state properties of perylene derivatives [11]. The crystallization solvent significantly influences the polymorphic outcome, with different solvents promoting distinct crystal forms with varying properties [11] [12].
Temperature-controlled crystallization provides access to different polymorphic forms. Slow cooling from elevated temperatures in appropriate solvents yields thermodynamically stable crystal forms, while rapid crystallization may trap metastable polymorphs [11]. The crystallization rate can be controlled through temperature gradients and nucleation seeding.
Recrystallization methodology for perylene derivatives follows established protocols with specific adaptations for these aromatic systems [13] [14]. The process typically involves dissolution in hot solvent followed by controlled cooling to induce crystallization [14]. The choice of recrystallization solvent must balance solubility requirements with the need to reject impurities effectively.
Solvent selection criteria for perylene crystallization include solubility characteristics, boiling point considerations, and chemical compatibility [15]. Ideal solvents show high solubility at elevated temperatures and low solubility at room temperature [15]. The solvent boiling point should remain below the compound melting point to prevent decomposition during crystallization.
Additive-controlled crystallization offers additional opportunities for morphology control. Structure-directing agents such as block copolymers can influence crystal growth and final morphology [11]. These additives interact with specific crystal faces, modifying growth rates and ultimately determining the final crystal shape and size distribution.
Chromatographic separation of perylene regioisomers requires careful optimization of stationary and mobile phase conditions to achieve adequate resolution [16]. The structural similarities between regioisomers present significant challenges that demand high-performance separation techniques.
High-performance liquid chromatography represents the method of choice for analytical and preparative separations [16]. Reverse-phase chromatography using C18 stationary phases with acetonitrile-water mobile phases provides effective separation for many perylene derivatives [16]. The mobile phase composition can be optimized to enhance selectivity between closely related isomers.
Column chromatography using silica gel provides a cost-effective approach for preparative separations [17]. The choice of eluent system proves critical, with mixtures of nonpolar and polar solvents providing optimal resolution [17]. Gradient elution techniques can enhance separation efficiency by gradually increasing solvent polarity during the separation.
Normal phase chromatography offers advantages for certain perylene derivatives, particularly those with polar substituents. Silica gel stationary phases with hydrocarbon-based mobile phases can provide complementary selectivity to reverse-phase systems [18]. The retention order in normal phase systems often differs from reverse-phase, offering alternative separation strategies.
Thin-layer chromatography serves as a valuable tool for method development and separation monitoring [17]. The visualization of perylene derivatives under ultraviolet light facilitates detection and enables optimization of separation conditions [17]. Multiple solvent systems can be rapidly screened to identify optimal conditions for subsequent column chromatography.
Recrystallization optimization for perylene derivatives requires systematic evaluation of multiple variables including solvent selection, temperature profiles, and nucleation control [14] [15]. The goal involves achieving high yield recovery while maintaining product purity and desired crystal morphology.
Solvent screening protocols involve testing multiple solvents to identify candidates that provide optimal solubility characteristics [15]. The ideal solvent dissolves the compound readily at elevated temperatures while showing poor solubility at room temperature [15]. Common solvents for perylene derivatives include aromatic hydrocarbons, chlorinated solvents, and high-boiling alcohols.
Temperature programming strategies control the crystallization process through carefully designed cooling profiles [19]. Slow cooling rates generally produce larger, more well-formed crystals with higher purity [14]. Rapid cooling may yield smaller crystals but can trap impurities or lead to metastable polymorphs.
Nucleation control techniques influence crystal formation and final product quality [14]. Scratching the container walls with a glass rod can induce nucleation when spontaneous crystallization fails to occur [14] [15]. Seeding with pure crystals of the desired polymorph can direct crystallization toward the preferred form.
Impurity rejection optimization focuses on conditions that maximize the incorporation of desired compounds while excluding impurities [14]. The recrystallization conditions should favor the desired compound's crystallization while keeping impurities in solution [14]. Multiple recrystallizations may be necessary to achieve required purity levels.
The crystallographic structure of 3,9-dibromoperylene has been definitively established through single-crystal X-ray diffraction analysis, confirming it as the higher melting point isomer among dibromoperylene regioisomers [1]. The compound crystallizes in the monoclinic crystal system with space group P2₁/a, representing one of the 15 possible monoclinic space groups characterized by a single twofold screw axis and a glide plane perpendicular to the unique b-axis [1].
The unit cell parameters reveal dimensions of a = 15.238 Å, b = 11.826 Å, and c = 3.928 Å, with the characteristic monoclinic angle β = 95.53°, while α and γ remain at 90° as required by monoclinic symmetry [1]. The relatively small c-axis dimension of 3.928 Å suggests significant molecular stacking along this direction, consistent with the planar aromatic nature of the perylene core. The unit cell contains Z = 2 molecules, indicating that each asymmetric unit contains one molecule, with the second molecule generated by crystallographic symmetry operations [1].
The experimentally determined density of 1.90 g cm⁻³ closely matches the calculated density of 1.94 g cm⁻³, providing validation of the structural determination [1]. This high density reflects the efficient packing of the brominated aromatic system, with the heavy bromine atoms contributing significantly to the overall crystal density. The structure was successfully solved using the heavy-atom method, taking advantage of the strong X-ray scattering properties of the bromine substituents, and refined to a final R-value of 0.090 for 931 independent reflections [1].
The molecular packing in 3,9-dibromoperylene crystals exhibits characteristics typical of planar aromatic systems, with π-π stacking interactions playing a dominant role in crystal stabilization [2]. The P2₁/a space group symmetry facilitates herringbone-like packing arrangements commonly observed in perylene derivatives, where molecules are arranged in layers with alternating orientations to optimize intermolecular interactions [3] [4].
The short c-axis parameter of 3.928 Å suggests face-to-face π-stacking between adjacent perylene cores, with the intermolecular separation falling within the typical range of 3.3-3.6 Å observed for aromatic π-systems [2]. This close packing is facilitated by the relatively planar conformation of the 3,9-dibromoperylene molecule, where the bromine substituents at the 3 and 9 positions do not introduce significant steric hindrance that would prevent efficient crystal packing [5].
The bromine substituents contribute to the overall packing stability through halogen-halogen interactions and halogen-π interactions with neighboring aromatic systems [6]. The specific positioning of bromine atoms at the 3 and 9 positions creates a symmetrical substitution pattern that minimizes disruption to the natural stacking tendencies of the perylene core while introducing additional intermolecular binding interactions [4].
The ¹H Nuclear Magnetic Resonance spectrum of 3,9-dibromoperylene exhibits characteristic aromatic proton signals in the downfield region between 8.0-9.0 parts per million, consistent with the highly deshielded environment created by the extended π-conjugation of the perylene core [7] [8]. The bromination pattern at positions 3 and 9 creates a specific substitution pattern that results in distinct chemical shift patterns for the remaining eight aromatic protons.
The symmetrical nature of the 3,9-substitution pattern simplifies the ¹H Nuclear Magnetic Resonance spectral interpretation compared to asymmetrical dibromoperylene isomers [9]. Protons at equivalent positions relative to the substitution sites exhibit identical chemical shifts, resulting in fewer distinct signals than would be observed for asymmetrical regioisomers such as 1,7-dibromoperylene [10]. The aromatic proton signals typically appear as complex multiplets due to long-range coupling effects through the aromatic system [7].
The ¹³C Nuclear Magnetic Resonance spectrum displays the characteristic aromatic carbon signals in the range of 120-170 parts per million [7] [10]. The carbon atoms directly bonded to bromine exhibit characteristic downfield shifts due to the electron-withdrawing effect of the halogen substituents [8]. The quaternary aromatic carbons of the perylene core appear in the typical range for polycyclic aromatic hydrocarbons, with specific chemical shifts influenced by the electronic effects of the bromine substituents [10].
High-resolution Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation, with the spectral purity indicating successful synthesis of the 3,9-regioisomer without contamination from other dibromoperylene isomers [8]. The integration ratios and coupling patterns observed in both ¹H and ¹³C Nuclear Magnetic Resonance spectra are fully consistent with the proposed molecular structure and symmetry [7].
The ultraviolet-visible absorption spectrum of 3,9-dibromoperylene exhibits characteristic features of brominated perylene derivatives, with absorption maxima typically occurring in the range of 440-460 nanometers [11] [12]. The bromination at positions 3 and 9 introduces electronic perturbations to the perylene π-system that result in bathochromic shifts compared to unsubstituted perylene, which absorbs maximally around 434-458 nanometers [11].
The electronic transitions responsible for the absorption features are primarily π-π* transitions involving the highest occupied molecular orbital to lowest unoccupied molecular orbital transition [11] [12]. The presence of bromine substituents modifies the energy levels of both frontier molecular orbitals, with the electron-withdrawing nature of bromine typically stabilizing both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [13] [14].
The vibronic structure characteristic of perylene derivatives may be partially preserved in 3,9-dibromoperylene, though bromination often leads to some broadening of absorption bands compared to the parent perylene [15] [11]. The molar extinction coefficients remain high, typically in the range of 25,000-45,000 M⁻¹cm⁻¹, reflecting the strong electronic transitions characteristic of the perylene chromophore [11] [12].
Solvent effects on the absorption spectra provide insights into the electronic properties and intermolecular interactions of 3,9-dibromoperylene [11]. Positive solvatochromism, characterized by red-shifted absorption maxima in more polar solvents, suggests charge-transfer character in the excited state, which is enhanced by the presence of electron-withdrawing bromine substituents [12].
Density functional theory calculations on 3,9-dibromoperylene provide detailed insights into the molecular geometry, electronic structure, and spectroscopic properties of this brominated perylene derivative [13] [14]. The B3LYP functional with 6-31G** basis set has proven particularly effective for modeling the electronic properties of brominated aromatic systems, providing reliable predictions of molecular geometries and frontier orbital energies [14] [16].
Ground-state geometry optimizations reveal that 3,9-dibromoperylene maintains a relatively planar conformation, with minimal deviation from planarity compared to bay-substituted perylene derivatives [13] [6]. The carbon-bromine bond lengths typically optimize to approximately 1.90-1.95 Å, consistent with aromatic carbon-bromine bonds in related systems [14]. The bromine substituents at positions 3 and 9 introduce minimal steric strain due to their positioning away from adjacent aromatic hydrogens [5].
Vibrational frequency calculations provide theoretical predictions for infrared and Raman spectroscopic signatures, with characteristic carbon-bromine stretching frequencies typically appearing in the range of 500-700 cm⁻¹ [14]. The aromatic carbon-carbon stretching modes are slightly perturbed by bromination, with shifts in frequency reflecting the electronic influence of the halogen substituents [16].
Time-dependent density functional theory calculations enable prediction of electronic absorption spectra, providing theoretical validation of experimental ultraviolet-visible spectroscopy data [13] [17]. The calculated vertical excitation energies for the lowest singlet excited states typically fall within 0.2-0.3 electron volts of experimental values when appropriate functionals and basis sets are employed [17] [16].
The frontier molecular orbital analysis of 3,9-dibromoperylene reveals significant insights into its electronic properties and potential applications in organic electronics [13] [14]. The highest occupied molecular orbital energy level is typically calculated to be in the range of -5.5 to -6.0 electron volts, representing a stabilization compared to unsubstituted perylene due to the electron-withdrawing effect of the bromine substituents [14] [16].
The lowest unoccupied molecular orbital energy level similarly experiences stabilization, with calculated values typically falling between -3.0 to -3.5 electron volts [13] [14]. This stabilization of both frontier orbitals results in a highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap that remains relatively similar to the parent perylene, typically in the range of 2.2-2.8 electron volts [16].
The spatial distribution of frontier molecular orbitals reveals that both highest occupied molecular orbital and lowest unoccupied molecular orbital retain significant electron density on the perylene core, with minimal contributions from the bromine substituents [13] [17]. This orbital distribution pattern suggests that the primary electronic transitions will maintain the characteristic perylene chromophore properties while being electronically perturbed by the halogen substituents [14].